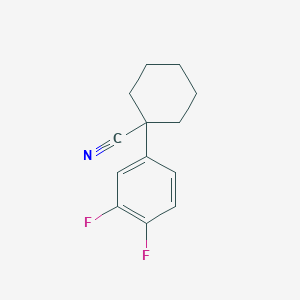

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXVASZCOADOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile basic properties

An In-depth Technical Guide to 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile: Properties, Synthesis, and Applications

Introduction: A Scaffold of Interest in Modern Chemistry

This compound is a synthetic organic compound characterized by a unique combination of three key structural motifs: a rigid cyclohexyl ring, a polar nitrile group, and an electron-deficient 3,4-difluorophenyl moiety. This specific arrangement of functional groups imparts a distinct set of electronic and steric properties, positioning the molecule as a valuable building block and pharmacophore in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The strategic placement of two fluorine atoms on the phenyl ring significantly modulates the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic profiles. The nitrile group serves not only as a polar feature but also as a versatile chemical handle for further synthetic transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid.[1] This guide provides a comprehensive overview of the fundamental properties, synthetic methodologies, and potential applications of this compound for researchers and drug development professionals.

PART 1: Core Physicochemical and Structural Properties

The foundational properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. This section outlines the key physicochemical data for this compound and its relevant structural analogs.

Key Physicochemical Data

The properties of the title compound are best understood when compared with structurally similar molecules. The following table summarizes key data, including predicted values where experimental data is not publicly available.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Estimated Melting Point (°C) |

| This compound | 944352-59-4 | C₁₃H₁₃F₂N | 237.25 | 2.8 | 120–125 |

| 1-(4-Fluorophenyl)cyclohexanecarbonitrile | 71486-43-6 | C₁₃H₁₄FN | 203.26 | 2.5 | N/A |

| 1-(3,4-Difluorophenyl)cyclopentanecarbonitrile | 1260742-83-3 | C₁₂H₁₁F₂N | 207.22 | N/A | N/A |

| Cyclohexanecarbonitrile (Parent Scaffold) | 766-05-2 | C₇H₁₁N | 109.17 | 2.1 | 11 |

Data sourced from various chemical suppliers and databases.[1][2][3][4]

Structural Analysis and Conformational Rigidity

The cyclohexane ring confers significant conformational rigidity to the molecule. This rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The 3,4-difluorophenyl group and the nitrile are attached to the same quaternary carbon, creating a sterically hindered center that influences the molecule's overall shape and potential for intermolecular interactions.

PART 2: Synthesis and Chemical Reactivity

The utility of a chemical scaffold is largely determined by its accessibility through synthesis and its capacity for further chemical modification.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Alkylation

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Materials:

-

(3,4-Difluorophenyl)acetonitrile

-

Potassium tert-butoxide (t-BuOK)

-

1,5-Dibromopentane

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, ice-water bath, magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask under an inert nitrogen atmosphere, dissolve (3,4-Difluorophenyl)acetonitrile (1.0 eq) in anhydrous DMSO.

-

Deprotonation: Cool the solution to 0°C using an ice-water bath. Add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature remains below 10°C. Stir for 30 minutes at this temperature to facilitate the formation of the carbanion.

-

Causality: Potassium tert-butoxide is a strong, non-nucleophilic base, ideal for deprotonating the acidic α-carbon of the acetonitrile without competing in side reactions. DMSO is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the reactivity of the base.

-

-

Cyclization: Add 1,5-dibromopentane (1.05 eq) dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours.

-

Self-Validation: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC, observing the disappearance of the starting acetonitrile.

-

-

Workup: Quench the reaction by pouring the mixture into ice water. Extract the aqueous phase twice with ethyl acetate.

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Key Chemical Transformations

The nitrile functional group is a cornerstone of this molecule's synthetic potential. It provides a gateway to other critical functionalities, particularly primary amines, which are ubiquitous in pharmaceuticals.

Caption: Key derivatization pathways from the nitrile functional group.

Protocol: Reduction of the Nitrile to a Primary Amine

-

Setup: Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) in a flask under a nitrogen atmosphere at 0°C.

-

Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Quenching: Carefully quench the reaction at 0°C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to obtain the crude primary amine, which can be further purified.

-

Expertise: This reduction is a fundamental transformation. The resulting primary amine is a key intermediate for synthesizing amides, sulfonamides, and other derivatives, significantly expanding the chemical space for drug discovery programs.

-

PART 3: Potential Applications and Biological Significance

While specific biological activity data for this compound is limited, its structural features suggest significant potential in several areas of research and development.

Role as a Pharmacophore

The compound serves as a rigid scaffold that can present the difluorophenyl group to a biological target. Fluorine substitution is known to enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions. Therefore, this molecule is an attractive starting point for lead optimization.

Precursor for Biologically Active Molecules

The true value of this compound lies in its role as a versatile intermediate.[1] The chemical transformations described in Section 2.3 can lead to compounds with a wide range of potential biological activities:

-

Anticancer and Antimicrobial Agents: Many nitrogen-containing heterocyclic compounds and nitrile derivatives have demonstrated potent anticancer and antimicrobial activities.[6][7] The difluorophenyl moiety is also a feature in several known enzyme inhibitors.[8]

-

Enzyme Inhibitors: The structure is analogous to scaffolds found in inhibitors of enzymes such as cyclooxygenase (COX) or kynurenine 3-monooxygenase (KMO).[8]

-

Agrochemicals: The unique substitution pattern could be explored for the development of new herbicides, fungicides, or insecticides, as many such agents contain fluorinated aromatic rings.[1][9]

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis from readily available starting materials, combined with the versatile reactivity of its nitrile group, makes it an accessible and valuable building block. The presence of the conformationally rigid cyclohexane core and the electronically distinct difluorophenyl ring provides a robust scaffold for the design of novel therapeutics, agrochemicals, and advanced materials. Further investigation into its derivatization and biological evaluation is warranted to fully unlock its potential.

References

-

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile | C13H12FNO | CID 91805. PubChem. [Link]

-

CID 10329266 | C7H11N. PubChem. [Link]

-

Chemical Properties of Cyclohexanecarbonitrile (CAS 766-05-2). Cheméo. [Link]

-

Cyclohexanecarbonitrile. NIST WebBook. [Link]

- Process for preparing a cyclohexanecarbonitrile derivative.

-

New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org. [Link]

-

(PDF) New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. ResearchGate. [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. [Link]

-

Natural Antioxidant, Antibacterial, and Antiproliferative Activities of Ethanolic Extracts from Punica granatum L. Tree Barks Mediated by Extracellular Signal-Regulated Kinase. PubMed Central. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(3,4-Difluorophenyl)cyclopentanecarbonitrile CAS#: 1260742-83-3 [m.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Cyclohexanecarbonitrile [webbook.nist.gov]

- 5. 1-(3-FLUOROPHENYL)CYCLOHEXANECARBONITRILE, 98 synthesis - chemicalbook [chemicalbook.com]

- 6. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile CAS number

An In-Depth Technical Guide to 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound, a fluorinated organic compound of significant interest in modern medicinal chemistry and materials science. The guide details its core physicochemical properties, outlines a logical synthetic pathway with mechanistic insights, explores its chemical reactivity and synthetic utility, and summarizes critical safety and handling protocols. The strategic incorporation of the 3,4-difluorophenyl motif makes this molecule a valuable building block for developing novel therapeutic agents with potentially enhanced pharmacokinetic profiles. This guide is intended for researchers, synthetic chemists, and professionals in drug discovery and development.

Introduction and Strategic Importance

This compound belongs to a class of compounds characterized by a central cyclohexanecarbonitrile scaffold. The nitrile-bearing quaternary carbon provides a key anchor point for synthetic elaboration, while the cyclohexyl ring introduces a three-dimensional, sp³-rich character, a feature increasingly sought after in drug design to improve solubility and escape flatland chemistry.

The most strategically significant feature of this molecule is the 3,4-difluorophenyl substituent. Fluorine substitution is a cornerstone of modern medicinal chemistry for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.

-

Lipophilicity and Permeability: The difluoro group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.[1]

-

Bioisosterism: The difluoromethylene group can act as a bioisostere for other functional groups, such as ketones, improving metabolic stability while preserving biological activity.[2] The difluorophenyl moiety itself can modulate electronic properties and binding interactions with target proteins.[1]

Consequently, this compound is not merely an inert intermediate but a purpose-designed building block for creating more complex molecules with tailored pharmacological properties.[1]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for planning synthetic transformations, purification, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 944352-59-4 | [3] |

| Molecular Formula | C₁₃H₁₃F₂N | [3] |

| Molecular Weight | 221.25 g/mol | Calculated |

| Synonyms | 1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile | [3] |

| Appearance | Solid (Typical for similar structures at STP) | Inferred |

| Melting Point | 114 - 118 °C (237 - 244 °F) | |

| Purity | ≥95% | [3] |

Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of CAS 944352-59-4 is not publicly prevalent, a robust and logical synthetic route can be designed based on established organic chemistry principles for analogous structures, such as 1-(3-fluorophenyl)cyclohexanecarbonitrile.[4] The most viable approach is a nucleophilic substitution reaction involving the alkylation of a difluorophenylacetonitrile precursor.

Proposed Synthetic Protocol: Nucleophilic Alkylation

This synthesis proceeds in two primary stages: deprotonation of the acidic α-hydrogen of the nitrile, followed by a double alkylation with a suitable 1,5-dihalopentane to form the cyclohexane ring.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add 3,4-difluorophenylacetonitrile and anhydrous dimethyl sulfoxide (DMSO).

-

Deprotonation: Cool the solution to 0°C using an ice-water bath. While stirring vigorously, add potassium tert-butoxide (t-BuOK) portion-wise.

-

Causality Explanation: DMSO is an ideal polar aprotic solvent that effectively solvates the potassium cation but not the bulky tert-butoxide anion, maximizing the base's reactivity. A strong, non-nucleophilic base like t-BuOK is essential to quantitatively deprotonate the α-carbon, forming a resonance-stabilized carbanion, without competing in the subsequent alkylation step.

-

-

Cyclization/Alkylation: While maintaining the temperature between 5-10°C, add 1,5-dibromopentane dropwise via a syringe pump.[4]

-

Mechanistic Insight: The generated carbanion acts as a potent nucleophile, attacking one of the electrophilic carbons of 1,5-dibromopentane in an Sₙ2 reaction. A second, intramolecular Sₙ2 reaction then occurs as the newly formed alkyl chain cyclizes to displace the second bromide, forming the stable six-membered ring.

-

-

Reaction Monitoring & Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for 16-18 hours.[4] Monitor the reaction's completion via Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (2x). Combine the organic layers, wash with saturated sodium chloride solution (brine) to remove residual DMSO and water, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final product.

Workflow Visualization

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its potential for further chemical transformation, serving as a versatile scaffold for building molecular complexity. The nitrile group is the primary site of reactivity.

-

Reduction to Primary Amine: The carbonitrile group can be readily reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental for introducing a basic nitrogen center, crucial for many pharmacologically active compounds.

-

Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid.[5] This provides an entry point for forming amides, esters, and other acid derivatives, further expanding the synthetic possibilities.

-

Oxidation: While the core structure is relatively stable, strong oxidizing agents could potentially target the cyclohexyl ring, though this is less common synthetically compared to nitrile transformations.[1]

Caption: Key synthetic transformations of the nitrile functional group.

Applications in Drug Discovery and Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[1][5]

-

Scaffold for Novel Entities: It serves as a rigid, three-dimensional core onto which other functional groups can be built. The amine and carboxylic acid derivatives (Section 4.0) are common starting points for library synthesis.

-

Pharmacophore Component: The difluorophenylcyclohexyl moiety can itself be a key pharmacophore that interacts with biological targets. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, while the overall structure provides a specific shape for receptor binding.[1]

-

Enhancement of ADME Properties: As discussed, the fluorinated nature of the compound is often intentionally designed to improve Absorption, Distribution, Metabolism, and Excretion (ADME) properties, a critical aspect of lead optimization in drug development.[2]

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard Classification

| Pictogram | Code | Hazard Statement | Class |

| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |

| GHS07 (Exclamation Mark) | H315 | Causes skin irritation | Skin Irritation (Cat. 2) |

| GHS07 (Exclamation Mark) | H319 | Causes serious eye irritation | Eye Irritation (Cat. 2A) |

| GHS07 (Exclamation Mark) | H335 | May cause respiratory irritation | STOT SE (Cat. 3) |

Safe Handling Protocol

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.

-

First Aid:

-

If Inhaled: Move person to fresh air. Call a poison center or doctor if you feel unwell.[3]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

-

If Swallowed: Immediately call a poison center or doctor.[7]

-

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[3] Store locked up.[3] The product is chemically stable under standard ambient conditions.

-

Incompatible Materials: Avoid strong oxidizing agents.[6]

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for advancing drug discovery and materials science projects. Its unique combination of a versatile nitrile handle, a sp³-rich cyclohexyl core, and a metabolically robust difluorophenyl group makes it a valuable asset for synthetic chemists. Understanding its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully leverage its potential in the creation of novel and impactful molecules.

References

-

Li, Y., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. 1-(3-FLUOROPHENYL)CYCLOHEXANECARBONITRILE, 98 synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

This guide provides a comprehensive technical overview of the synthetic pathways for 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The difluorophenyl moiety is a critical pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of target molecules.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering in-depth insights into the reaction mechanisms, experimental protocols, and critical process parameters.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most direct and industrially viable methods focus on the formation of the quaternary carbon center connecting the cyclohexyl and difluorophenyl rings. The primary synthetic strategies explored in this guide are:

-

Nucleophilic Alkylation of 3,4-Difluorophenylacetonitrile: This is a robust and scalable approach that involves the deprotonation of 3,4-difluorophenylacetonitrile to form a carbanion, which then undergoes nucleophilic substitution with a suitable cyclohexyl electrophile.

-

Modified Strecker Synthesis: While the classical Strecker synthesis yields α-aminonitriles, a modified approach using cyclohexanone and a 3,4-difluorophenyl-containing amine could be envisioned, although it is a less direct route.[3][4][5][6][7]

-

Nucleophilic Aromatic Substitution (SNAr): This pathway would involve the reaction of a cyclohexanecarbonitrile nucleophile with a 3,4-difluorobenzene derivative bearing a suitable leaving group.

This guide will focus primarily on the nucleophilic alkylation of 3,4-difluorophenylacetonitrile, as it represents a well-documented and efficient pathway.

The Core Synthesis Pathway: Nucleophilic Alkylation

The most prevalent and practical synthesis of this compound proceeds via the alkylation of 3,4-difluorophenylacetonitrile with a bifunctional cyclohexylating agent, such as 1,5-dibromopentane. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Mechanistic Insights

The reaction mechanism involves two key steps:

-

Deprotonation: A strong base is used to abstract the acidic α-proton of 3,4-difluorophenylacetonitrile, generating a resonance-stabilized carbanion. The nitrile group plays a crucial role in increasing the acidity of this proton.

-

Nucleophilic Substitution: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbon of the cyclohexylating agent (e.g., 1,5-dibromopentane) in a two-step intramolecular cyclization or a direct intermolecular reaction followed by a second substitution to form the cyclohexyl ring.

The choice of base and solvent is critical to ensure high yields and minimize side reactions. Strong bases such as potassium tert-butoxide or sodium hydride are commonly employed. Aprotic polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are preferred to solvate the cation of the base and promote the reaction.

Diagram: Synthesis Pathway of this compound

Caption: Reaction scheme for the synthesis of this compound.

Starting Material: 3,4-Difluorobenzonitrile

A key precursor for this synthesis is 3,4-difluorobenzonitrile. This starting material is commercially available, but for large-scale production, an efficient in-house synthesis may be required. One common industrial preparation involves the halogen-exchange reaction of 3,4-dichlorobenzonitrile with potassium fluoride.[8][9] This reaction is often carried out at high temperatures in a polar aprotic solvent, sometimes with the aid of a phase-transfer catalyst to enhance the reaction rate.[10] The use of spray-dried potassium fluoride can also improve the efficiency of the fluorination.[9]

| Parameter | Value | Reference |

| Starting Material | 3,4-Dichlorobenzonitrile | [8][9] |

| Fluorinating Agent | Potassium Fluoride (KF) | [8][9] |

| Catalyst | Phase-transfer catalyst (optional) | [10] |

| Solvent | Polar aprotic (e.g., DMSO, DMF) | [9] |

| Temperature | 200-230 °C | [8] |

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and scale. A similar procedure has been reported for the synthesis of the 3-fluoro analogue.[11]

Materials and Reagents

-

3,4-Difluorophenylacetonitrile

-

1,5-Dibromopentane

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Ice-water bath

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-difluorophenylacetonitrile in anhydrous dimethyl sulfoxide.

-

Cooling: Cool the solution to 0 °C using an ice-water bath with continuous stirring.

-

Base Addition: Slowly add potassium tert-butoxide to the cooled solution in portions, maintaining the temperature below 10 °C.

-

Alkylation: Add 1,5-dibromopentane dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains between 5-10 °C.

-

Reaction Progression: After the addition is complete, remove the ice-water bath and allow the reaction to warm to room temperature. Continue stirring for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Quenching: Carefully quench the reaction by pouring the mixture into ice water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or distillation under reduced pressure to yield pure this compound.

| Step | Parameter | Typical Value |

| 1 | Solvent | Anhydrous DMSO |

| 2 | Cooling Temperature | 0 °C |

| 3 | Base | Potassium tert-butoxide |

| 4 | Alkylating Agent | 1,5-Dibromopentane |

| 4 | Alkylation Temperature | 5-10 °C |

| 5 | Reaction Time | 12-24 hours |

| 7 | Extraction Solvent | Ethyl acetate |

Alternative Synthetic Considerations

While the alkylation of 3,4-difluorophenylacetonitrile is a primary route, other methodologies warrant consideration, particularly for library synthesis or when exploring alternative chemical space.

Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants in immiscible phases.[12][13][14][15][16] In the context of this synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt, could facilitate the transfer of the carbanion from a solid or aqueous phase to an organic phase containing the alkylating agent. This can lead to milder reaction conditions, reduced side products, and easier work-up.[15][16]

Diagram: Role of Phase-Transfer Catalyst

Caption: Conceptual workflow of phase-transfer catalysis in nucleophilic substitution.

Grignard Reagent-Mediated Synthesis

An alternative disconnection involves the use of an organometallic reagent. For instance, a Grignard reagent could be employed in a reaction with cyclohexanecarbonitrile.[17] While the direct addition of a difluorophenyl Grignard reagent to the nitrile is a possibility, a more plausible route might involve the reaction of a difluorophenyl Grignard reagent with a cyclohexyl derivative bearing a suitable leaving group. However, the reactivity of Grignard reagents with the nitrile functionality would need to be carefully managed.

Conclusion

The synthesis of this compound is most effectively achieved through the nucleophilic alkylation of 3,4-difluorophenylacetonitrile. This method offers high yields, scalability, and is based on readily available starting materials. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and the choice of base and solvent. While alternative pathways exist, they are generally less direct or require more specialized reagents. This guide provides a solid foundation for researchers and process chemists to develop and optimize the synthesis of this important chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

-

YouTube. (2010). Organic Chemistry Reactions. Retrieved from [Link]

-

American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]

-

CRDEEP Journals. (2014). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

- Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.

- Google Patents. (n.d.). CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile.

- Li, A. Y. (1989). synthesis of 3,4-difluorobenzonitrile and monofluorobenzo.

- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3, 4 Difluorobenzonitrile – Chemical for Industrial and Research Use [yychemical.com]

- 3. Strecker Synthesis [organic-chemistry.org]

- 4. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 9. audreyli.com [audreyli.com]

- 10. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 11. 1-(3-FLUOROPHENYL)CYCLOHEXANECARBONITRILE, 98 synthesis - chemicalbook [chemicalbook.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. iajpr.com [iajpr.com]

- 14. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 15. ijirset.com [ijirset.com]

- 16. crdeepjournal.org [crdeepjournal.org]

- 17. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile. This compound is a valuable building block in medicinal chemistry and drug discovery, owing to the unique physicochemical properties imparted by its difluorinated phenyl moiety and the cyclohexanecarbonitrile scaffold. The primary focus of this document is a detailed, field-proven protocol for the synthesis of the title compound via phase-transfer catalyzed (PTC) alkylation. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical experimental workflow and a discussion of the underlying chemical principles.

Introduction and Significance

This compound is a fluorinated cyclohexane derivative that serves as a key intermediate in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the 3,4-difluorophenyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group offers a versatile chemical handle for further transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid.[1]

The synthesis of 1-aryl-cyclohexanecarbonitriles is often achieved through the alkylation of the corresponding arylacetonitrile. Traditional methods for this transformation have frequently required the use of strong, hazardous bases and strictly anhydrous conditions. The advent of phase-transfer catalysis (PTC) has provided a greener, safer, and more efficient alternative, allowing for the use of aqueous bases in a biphasic system, which simplifies the reaction setup and workup.[2]

This guide will focus on a robust and reproducible PTC method for the synthesis of this compound, adapted from established procedures for structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compounds are presented in the table below.

| Property | This compound | (3,4-Difluorophenyl)acetonitrile | Cyclohexanecarbonitrile |

| Molecular Formula | C₁₃H₁₃F₂N | C₈H₅F₂N | C₇H₁₁N |

| Molecular Weight | 221.25 g/mol | 153.13 g/mol | 109.17 g/mol |

| IUPAC Name | This compound | 2-(3,4-difluorophenyl)acetonitrile | Cyclohexanecarbonitrile |

| CAS Number | 944352-59-4 | 658-99-1 | 766-05-2 |

| Appearance | (Predicted) Colorless to pale yellow solid or oil | Clear, dark yellow liquid | Liquid |

| Boiling Point | (Predicted) >300 °C | 111 °C at 13 mmHg | 75-76 °C at 16 mmHg |

| Density | (Predicted) ~1.2 g/mL | 1.244 g/mL at 25 °C | 0.919 g/mL at 25 °C |

Synthetic Pathway and Mechanism

The synthesis of this compound is achieved through the alkylation of (3,4-Difluorophenyl)acetonitrile with 1,5-dibromopentane under phase-transfer catalysis conditions. The reaction proceeds via the following key steps:

-

Deprotonation: The α-proton of (3,4-Difluorophenyl)acetonitrile is acidic due to the electron-withdrawing effects of the nitrile group and the aromatic ring. In the presence of a strong base, such as potassium tert-butoxide, this proton is abstracted to form a resonance-stabilized carbanion.

-

Cyclization: The resulting carbanion acts as a nucleophile and undergoes a double SN2 reaction with 1,5-dibromopentane to form the cyclohexane ring.

-

Role of the Phase-Transfer Catalyst: In a biphasic system (e.g., organic solvent and aqueous base), the phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide or alkoxide ions from the aqueous phase to the organic phase, where the deprotonation of the arylacetonitrile occurs. This allows the reaction to proceed efficiently without the need for a homogeneous reaction mixture.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on the synthesis of the structurally similar 1-(3-fluorophenyl)cyclohexanecarbonitrile, as detailed in Chinese patent CN114213255A. This protocol is intended to be self-validating, with explanations for each critical step.

Materials and Reagents

-

(3,4-Difluorophenyl)acetonitrile (1.0 eq)

-

1,5-Dibromopentane (1.1 eq)

-

Potassium tert-butoxide (1.2 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq, Phase-Transfer Catalyst)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve (3,4-Difluorophenyl)acetonitrile in anhydrous dimethyl sulfoxide.

-

Rationale: DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates the formation of the carbanion.

-

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Rationale: The alkylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of side products.

-

-

Base Addition: While stirring vigorously, add potassium tert-butoxide portion-wise, maintaining the internal temperature below 10 °C.

-

Rationale: Potassium tert-butoxide is a strong, non-nucleophilic base that efficiently deprotonates the arylacetonitrile. Portion-wise addition helps to control the exotherm.

-

-

Addition of Alkylating Agent: Add 1,5-dibromopentane dropwise via the dropping funnel over a period of 1 hour, ensuring the temperature remains between 5-10 °C.

-

Rationale: Slow addition of the alkylating agent prevents a rapid, uncontrolled reaction and allows for selective dialkylation to form the cyclohexane ring.

-

-

Reaction Progression: After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature. Continue stirring for 16-24 hours.

-

Rationale: Allowing the reaction to proceed at room temperature for an extended period ensures complete conversion of the starting materials.

-

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction.

-

Rationale: Quenching with water deactivates any remaining reactive species and precipitates the organic product.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (2 x volume of the aqueous layer).

-

Rationale: Ethyl acetate is a suitable solvent for extracting the organic product from the aqueous phase.

-

-

Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine).

-

Rationale: Washing with brine helps to remove any remaining water and inorganic salts from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show multiplets for the aromatic protons of the difluorophenyl ring and the methylene protons of the cyclohexane ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon attached to the nitrile and phenyl groups, the nitrile carbon, the aromatic carbons (with C-F coupling), and the carbons of the cyclohexane ring.

-

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence and positions of the fluorine atoms on the aromatic ring. Two distinct signals are expected, each showing coupling to the adjacent aromatic protons and to each other.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 221.25 g/mol . Fragmentation patterns may also provide structural information.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic and aliphatic moieties, and C-F stretching vibrations.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and product.

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood.

-

Reagent Handling:

-

Potassium tert-butoxide is a corrosive and moisture-sensitive solid. Handle it in a dry atmosphere.

-

1,5-Dibromopentane is a lachrymator and should be handled with care.

-

(3,4-Difluorophenyl)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The detailed experimental protocol, based on the principles of phase-transfer catalysis, offers a safe, efficient, and scalable method for the preparation of this valuable chemical intermediate. The provided information on its properties and analytical characterization will be a useful resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating its application in the discovery and development of new chemical entities.

References

-

Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-difluorophenyl)cyclohexanecarbonitrile, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. The unique electronic and steric properties conferred by the 3,4-difluorophenyl group and the rigid cyclohexanecarbonitrile scaffold make it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This document details the synthesis, physicochemical properties, spectral characteristics, and known biological activities of this compound, offering field-proven insights for researchers in drug discovery and chemical development.

Introduction

This compound (CAS No. 944352-59-4) is a synthetic organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry. The incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The 3,4-difluorophenyl moiety in the target compound is a common feature in many pharmaceutical agents, known to enhance their therapeutic profiles.[2]

The rigid cyclohexanecarbonitrile core provides a defined three-dimensional structure, which is advantageous for designing molecules with specific interactions with biological targets. The nitrile group, in addition to contributing to the molecule's polarity, can participate in hydrogen bonding and serves as a versatile chemical handle for further synthetic modifications.[3] This guide aims to consolidate the available scientific information on this compound, providing a foundational resource for its application in research and development.

Synthesis and Mechanism

The synthesis of this compound can be achieved through the alkylation of 3,4-difluorophenylacetonitrile with 1,5-dibromopentane. This reaction proceeds via a nucleophilic substitution mechanism, where the carbanion generated from the deprotonation of the benzylic carbon of 3,4-difluorophenylacetonitrile attacks the electrophilic carbon of 1,5-dibromopentane, leading to the formation of the cyclohexyl ring.

Causality of Experimental Choices

The choice of a strong base, such as potassium tert-butoxide, is crucial for the efficient deprotonation of the relatively acidic benzylic proton of 3,4-difluorophenylacetonitrile. The resulting resonance-stabilized carbanion is a potent nucleophile. Dimethyl sulfoxide (DMSO) is an effective polar aprotic solvent for this reaction as it can solvate the potassium cation, leaving the carbanion more reactive. The intramolecular cyclization is favored due to the formation of a thermodynamically stable six-membered ring.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis of the analogous 1-(3-fluorophenyl)cyclohexanecarbonitrile and is expected to yield the desired product.[4]

Materials:

-

3,4-Difluorophenylacetonitrile

-

1,5-Dibromopentane

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Ice water

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice-water bath

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-difluorophenylacetonitrile (1.0 equivalent) in anhydrous dimethyl sulfoxide.

-

Cool the solution to 0°C using an ice-water bath.

-

While stirring vigorously, add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Add 1,5-dibromopentane (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains between 5-10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction by pouring the mixture into a beaker containing ice water.

-

Extract the aqueous mixture with ethyl acetate (2 x volume of the aqueous phase).

-

Combine the organic layers and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel.

Caption: Synthetic scheme for this compound.

Physicochemical and Spectral Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 944352-59-4 | [3] |

| Molecular Formula | C₁₃H₁₃F₂N | [3] |

| Molecular Weight | 223.25 g/mol | [3] |

| LogP | 2.8 | [3] |

| IUPAC Name | 1-(3,4-difluorophenyl)cyclohexane-1-carbonitrile | [3] |

Predicted Spectral Data

1H NMR (Predicted):

-

δ 7.2-7.5 ppm (m, 3H): Aromatic protons of the 3,4-difluorophenyl ring. The coupling patterns will be complex due to 1H-1H and 1H-19F coupling.

-

δ 1.6-2.2 ppm (m, 10H): Cyclohexane ring protons. The signals are expected to be broad and overlapping multiplets.

13C NMR (Predicted):

-

δ 135-150 ppm (m): Aromatic carbons attached to fluorine (C-F coupling will be observed).

-

δ 115-130 ppm (m): Other aromatic carbons.

-

δ 120-125 ppm: Nitrile carbon (quaternary).

-

δ 40-45 ppm: Quaternary carbon of the cyclohexane ring.

-

δ 20-35 ppm: Methylene carbons of the cyclohexane ring.

IR (Predicted):

-

~2240 cm-1: C≡N stretching vibration (characteristic for nitriles).[5]

-

~3050-3100 cm-1: Aromatic C-H stretching.

-

~2850-2950 cm-1: Aliphatic C-H stretching of the cyclohexane ring.

-

~1500-1600 cm-1: Aromatic C=C stretching.

-

~1100-1300 cm-1: C-F stretching vibrations.[6]

Mass Spectrometry (Predicted Fragmentation):

-

Molecular Ion (M+): m/z = 223.

-

Major Fragments: Loss of the nitrile group ([M-26]+), fragmentation of the cyclohexane ring, and cleavage of the bond between the phenyl and cyclohexyl rings.[7]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis and a promising scaffold in drug discovery.[3]

Medicinal Chemistry

The presence of the difluorophenyl group enhances lipophilicity, which can improve membrane permeability and target engagement.[3] The nitrile group can act as a hydrogen bond acceptor, contributing to binding affinity.[3]

Biological Activity: Preliminary studies have indicated that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines.[3] Specifically, this compound has shown inhibitory activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with the following IC50 values:

| Cell Line | IC50 Value |

| MCF-7 | 15 µM |

| HeLa | 20 µM |

These findings suggest that the this compound scaffold warrants further investigation for the development of novel anticancer agents. The mechanism of action is hypothesized to involve interactions with specific enzymes or receptors, which could be elucidated through further molecular modeling and biological assays.

Caption: A generalized workflow for the development of drug candidates from the this compound scaffold.

Materials Science

The fluorinated nature of this compound also suggests potential applications in materials science. Fluorinated polymers and coatings often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy.[3] this compound could serve as a monomer or a precursor to monomers for the synthesis of such advanced materials.

Conclusion

This compound is a synthetically accessible and versatile compound with demonstrated potential in medicinal chemistry and plausible applications in materials science. Its unique combination of a difluorinated aromatic ring and a rigid cyclohexanecarbonitrile framework provides a solid foundation for the design of novel molecules with tailored properties. The cytotoxic activity observed against cancer cell lines highlights the importance of further exploring the therapeutic potential of this scaffold. This technical guide serves as a valuable resource for researchers interested in leveraging the properties of this compound in their scientific endeavors.

References

-

Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chemical and Pharmacological Properties of Diflunisal - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Publications. (n.d.). Retrieved January 20, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved January 20, 2026, from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 20, 2026, from [Link]

-

Cytotoxicity (IC50) of the fluorinated derivatives of 1,4-naphthoquinone. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Fluorinated Nanocarbons Cytotoxicity - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved January 20, 2026, from [Link]

-

13C NMR predictor - virtual Chemistry 3D. (n.d.). Retrieved January 20, 2026, from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved January 20, 2026, from [Link]

-

C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis ... - Doc Brown's Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

CASPRE - 13 C NMR Predictor. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis and in Vitro Cytotoxicity Evaluation of Some Fluorinated Hexahydropyrimidine Derivatives - PubMed. (2011, February 1). Retrieved January 20, 2026, from [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29). Retrieved January 20, 2026, from [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 20, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 20, 2026, from [Link]

-

10 Typical IR Absorptions of Aromatic Compounds. (n.d.). Retrieved January 20, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 20, 2026, from [Link]

-

Infrared Spectroscopy - MSU chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development. (2024, December 31). Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry - MSU chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

(PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (n.d.). Retrieved January 20, 2026, from [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Retrieved January 20, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

-

Medicinal Chemistry of Difluoropurines - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eng.uc.edu [eng.uc.edu]

- 7. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile: A Technical and Predictive Guide

Introduction

1-(3,4-Difluorophenyl)cyclohexanecarbonitrile (Molecular Formula: C₁₃H₁₃F₂N, Molecular Weight: 221.25 g/mol ) is a substituted cyclohexanecarbonitrile derivative.[1] This class of compounds, featuring a quaternary carbon center linking a cyclic aliphatic system to an aromatic ring, serves as a crucial scaffold in medicinal chemistry and drug development. The nitrile group is a versatile functional handle for further synthetic transformations, while the difluorophenyl moiety can significantly influence pharmacokinetic and pharmacodynamic properties through metabolic stability and receptor interactions.

Precise structural characterization is paramount for any compound intended for research or development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. However, publicly accessible, experimentally-derived spectroscopic data for this compound is notably scarce.

This guide, therefore, adopts a predictive and pedagogical approach. As a senior application scientist, the objective is not merely to present data but to provide a framework for understanding how to anticipate and interpret the spectroscopic profile of this molecule. By dissecting the structure and applying foundational principles, supported by data from analogous compounds, we will construct a comprehensive and expected spectroscopic signature for this compound. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of structural elucidation techniques.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the hydrogen atom environments within a molecule, including their chemical equivalency, neighboring atoms (through spin-spin coupling), and spatial arrangement.

Predicted ¹H NMR Spectral Analysis

The structure of this compound presents two distinct regions for proton signals: the aromatic region of the difluorophenyl ring and the aliphatic region of the cyclohexane ring.

-

Aromatic Region (δ 7.0 - 7.5 ppm): The three protons on the difluorophenyl ring will exhibit complex splitting patterns. Their chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the nitrile-substituted cyclohexyl group. The coupling will arise from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) interactions, resulting in multiplets that are likely difficult to resolve into simple first-order patterns.

-

Aliphatic Region (δ 1.5 - 2.5 ppm): The ten protons on the cyclohexane ring are non-equivalent and will produce a series of broad, overlapping multiplets. The chair conformation of the cyclohexane ring leads to distinct chemical shifts for axial and equatorial protons, but rapid chair-flipping at room temperature often results in averaged signals. The protons on the carbons adjacent to the quaternary center (C2 and C6) are expected to be the most downfield within this region due to the deshielding effect of the aromatic ring and nitrile group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 1H, Aromatic (H-2 or H-5) |

| ~ 7.1 - 7.3 | Multiplet | 1H, Aromatic (H-6) |

| ~ 1.6 - 2.4 | Multiplet | 10H, Cyclohexane (-CH₂-) |

Experimental Protocol for ¹H NMR Data Acquisition

The causality behind this protocol is to obtain a high-resolution spectrum suitable for structural confirmation.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak (δ ~7.26 ppm).[2]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spinner and insert it into the magnet of a 400 MHz (or higher) NMR spectrometer. A higher field strength is chosen to improve signal dispersion, which is critical for resolving the complex multiplets in both the aromatic and aliphatic regions.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, well-defined peaks.

-

Acquisition: Acquire the spectrum using standard parameters: a 30-45 degree pulse angle to balance signal intensity and relaxation time, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

Carbon-13 (¹³C NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. In proton-decoupled mode, each unique carbon atom typically gives a single sharp peak, making it a powerful tool for counting non-equivalent carbons and identifying functional groups.

Predicted ¹³C NMR Spectral Analysis

We can predict the approximate chemical shifts for the 9 unique carbon environments in this compound.

-

Nitrile Carbon (δ ~120-125 ppm): The nitrile carbon is a key diagnostic signal. Its precise chemical shift provides profound insight into the stereochemistry of the molecule. An extensive study by Fleming and Wei demonstrated that for 1-aryl-cyclohexanecarbonitriles, an equatorially oriented nitrile group resonates downfield (δ 124.4-126.8 ppm) compared to its axial counterpart (δ 118.6-124.6 ppm).[3] This is a critical field-proven insight: the choice to carefully analyze this shift is driven by the need to confirm the thermodynamically favored conformation.

-

Aromatic Carbons (δ ~115-165 ppm): The six aromatic carbons will produce six distinct signals. The two carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz) and will be significantly shifted. Other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

Quaternary Carbon (C1, δ ~40-50 ppm): The carbon atom at the junction of the phenyl and cyclohexyl rings will appear as a weak signal, typical for quaternary carbons, in the aliphatic region.

-

Aliphatic Carbons (δ ~20-40 ppm): The five CH₂ groups of the cyclohexane ring will appear in the upfield region of the spectrum. Due to symmetry, the C2/C6 and C3/C5 carbons may have very similar chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Predicted Chemical Shift (δ, ppm) | Assignment | Key Features |

| ~ 160 - 165 (dd) | C-F (C3 or C4) | Large ¹JCF coupling |

| ~ 148 - 152 (dd) | C-F (C3 or C4) | Large ¹JCF coupling |

| ~ 135 - 140 | C-ipso (aromatic) | Weak signal |

| ~ 125 - 128 (d) | C-H (aromatic) | C-F coupling |

| ~ 118 - 122 (d) | C-H (aromatic) | C-F coupling |

| ~ 116 - 119 (d) | C-H (aromatic) | C-F coupling |

| ~ 120 - 125 | -C≡N | Shift indicates stereochemistry[3] |

| ~ 40 - 50 | C1 (Quaternary) | Weak signal |

| ~ 30 - 40 | C2 / C6 | Cyclohexane |

| ~ 24 - 28 | C3 / C5 | Cyclohexane |

| ~ 22 - 26 | C4 | Cyclohexane |

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required if the sample quantity is not a limiting factor, to compensate for the low natural abundance (1.1%) of ¹³C.[4]

-

Instrumentation: Use a 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer.

-

Acquisition: Set up a proton-decoupled ¹³C experiment (e.g., zgpg30). This is crucial to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.

-

Parameters: Use a wide spectral width (e.g., 0-220 ppm). A longer acquisition time and a larger number of scans (e.g., 1024-4096) are necessary compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at δ 77.16 ppm.[5]

Diagram of ¹³C NMR Structural Correlation

Caption: Correlation between molecular structure and predicted ¹³C NMR regions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations (stretching, bending). It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Spectral Analysis

The IR spectrum of this compound will be characterized by several key absorption bands. We can reference the spectrum of the parent cyclohexanecarbonitrile for the aliphatic portions.[6]

-

C-H Stretching (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the sp³ C-H bonds of the cyclohexane ring.[7]

-

C-H Stretching (Aromatic): Weaker peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) from the sp² C-H bonds on the phenyl ring.

-

Nitrile (C≡N) Stretching: A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. This is a highly characteristic and clean signal for the nitrile functional group.

-

Aromatic C=C Stretching: One or more medium-intensity bands in the 1500-1600 cm⁻¹ region.

-

C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of aryl-fluorine bonds.

-

Fingerprint Region (<1500 cm⁻¹): A complex pattern of bands unique to the molecule's overall structure, including C-H bending and C-C stretching vibrations.

Table 3: Predicted IR Absorption Frequencies

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3100 - 3030 | Weak-Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Strong | Aliphatic C-H Stretch |

| 2260 - 2220 | Medium, Sharp | Nitrile C≡N Stretch |

| 1600 - 1500 | Medium | Aromatic C=C Stretch |

| 1300 - 1100 | Strong | C-F Stretch |

| 1470 - 1430 | Medium | CH₂ Bending (Scissoring) |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is the modern standard for obtaining IR spectra of solid or liquid samples due to its simplicity and speed.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) of the FTIR spectrometer is clean by wiping it with a swab soaked in isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is a critical self-validating step to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with isopropanol.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for sample analysis using ATR-FTIR.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers clues about its structure.

Predicted Mass Spectrum and Fragmentation Analysis

For Electron Ionization (EI), we expect to see a clear molecular ion peak and a series of characteristic fragment ions.

-

Molecular Ion (M⁺•): The molecular ion peak should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight, 221. The presence of two fluorine atoms will not give a distinct isotopic pattern like chlorine or bromine, but the exact mass can be used to confirm the elemental composition with high-resolution MS.

-

Key Fragmentations: The structure is expected to fragment via pathways common to substituted cyclohexanes and aromatic compounds.

-

Loss of HCN (m/z 194): A common fragmentation for nitriles.

-

Cleavage of the Cyclohexane Ring: Fragmentation of the six-membered ring can lead to a series of aliphatic fragments. The most significant fragmentation of the parent cyclohexanecarbonitrile is the loss of an ethyl group, followed by loss of HCN.[8]

-

Difluorophenyl Cation (m/z 113): Cleavage of the C-C bond between the two rings would yield a [C₆H₃F₂]⁺ fragment.

-

Tropylium-like ions: Rearrangement and fragmentation could also produce other characteristic aromatic ions.

-

Table 4: Predicted Key Ions in the EI Mass Spectrum

| Predicted m/z | Ion Structure/Fragment Lost | Significance |

| 221 | [C₁₃H₁₃F₂N]⁺• | Molecular Ion (M⁺•) |

| 194 | [M - HCN]⁺• | Loss of hydrogen cyanide |

| 113 | [C₆H₃F₂]⁺ | Difluorophenyl cation |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Ionization Method: Utilize Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns that are comparable to library spectra.

-

Sample Introduction: Introduce the sample via a direct insertion probe or, for purer samples, through a Gas Chromatography (GC-MS) interface. GC-MS is the preferred method as it ensures the analyzed compound is pure.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak. Propose structures for the most abundant fragment ions to corroborate the proposed molecular structure.

Predicted Fragmentation Pathway

Caption: A simplified predicted fragmentation pathway for the title compound.

Conclusion

While experimental data for this compound is not publicly available, a robust and detailed spectroscopic profile can be confidently predicted. This guide outlines the expected key features in ¹H NMR, ¹³C NMR, IR, and MS analyses, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. The ¹³C NMR chemical shift of the nitrile carbon is highlighted as a particularly powerful diagnostic tool for conformational analysis. The provided protocols represent standard, validated methods for acquiring high-quality data. For any researcher or organization working with this molecule, the predictive framework and methodologies detailed herein provide a solid foundation for its unambiguous identification, characterization, and quality control in a drug discovery and development pipeline.

References

-

Huayuan World. This compound. Huayuan World Chemical. Available at: [Link]

-

Fleming, F. F., & Wei, G. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 74(9), 3551–3553. Available at: [Link]

-

NIST. Cyclohexanecarbonitrile. NIST Chemistry WebBook. Available at: [Link]

-

Doc Brown. Infrared spectrum of cyclohexane. Doc Brown's Chemistry. Available at: [Link]

-

University of Puget Sound. ¹³C NMR Spectroscopy. Available at: [Link]

-

Oregon State University. ¹³C NMR Chemical Shift. Available at: [Link]

Sources

- 1. 944352-59-4_CAS号:944352-59-4_this compound - 化源网 [chemsrc.com]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 3. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Cyclohexanecarbonitrile [webbook.nist.gov]

- 7. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Cyclohexanecarbonitrile [webbook.nist.gov]

Physical and chemical properties of 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

An In-depth Technical Guide to 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile

Authored by: A Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. It delves into the core physical and chemical properties of this compound, a compound of significant interest due to its unique structural and electronic characteristics. The narrative is structured to provide not just data, but also a deeper understanding of the causality behind its behavior and applications, grounded in established scientific principles.

Introduction and Strategic Relevance